molecular formula SiCl4<br>Cl4Si B154696 Tetrachlorosilane CAS No. 10026-04-7

Tetrachlorosilane

Cat. No. B154696
Key on ui cas rn: 10026-04-7
M. Wt: 169.9 g/mol
InChI Key: FDNAPBUWERUEDA-UHFFFAOYSA-N
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Patent
US06191297B1

Procedure details

Thus, for example, in the reaction of allyl chloride with trichlorosilane, 25-30 mol. % of the allyl chloride entering into the reaction is converted by this side reaction into propylene, accompanied by the formation of equivalent quantities of silicon tetrachloride. The molar ratio of chloropropylsilane formed to silicon tetrachloride in the crude product is a measure of the selectivity of the reaction and typically attains values of between 2.33:1 (70% yield, based on allyl chloride) and 3:1 (75% yield). It is also known that the formation of propylene can be lessened by a special reaction procedure in pressurized apparatus. However, the result of this procedure is that the propylene obtained in the side reaction undergoes a further quantitative reaction with the hydrogen silane used, with the formation of propylsilanes. Even in the reactions carried out in the conventional manner under normal pressure, the propylene originating from the side reaction largely enters into a further side reaction with hydrogen silane to form the corresponding propylsilanes (cf. also DE 34 04 703 C) (see, for example, equation 3).
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:4])[CH:2]=[CH2:3].Cl[SiH:6](Cl)Cl.C=CC.[Si:12]([Cl:16])([Cl:15])([Cl:14])[Cl:13]>>[Cl:4][CH2:1][CH2:2][CH2:3][SiH3:6].[Si:12]([Cl:16])([Cl:15])([Cl:14])[Cl:13]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCC[SiH3]
Name
Type
product
Smiles
[Si](Cl)(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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